molecular formula C12H19N5 B11735219 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11735219
M. Wt: 233.31 g/mol
InChI Key: IZZIFUTYCGDFQF-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its two pyrazole rings, which are substituted with methyl and ethyl groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine derivatives with β-diketones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of inflammatory mediators or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and ethyl groups on the pyrazole rings enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-10(3)12(15-17)13-7-11-9(2)6-14-16(11)4/h6,8H,5,7H2,1-4H3,(H,13,15)

InChI Key

IZZIFUTYCGDFQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=C(C=NN2C)C)C

Origin of Product

United States

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